D-Glucitol 1,2-bis(bromoacetate)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94199-90-3 |
|---|---|
Molecular Formula |
C10H16Br2O8 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2-(2-bromoacetyl)oxy-3,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-6(20-8(16)2-12)10(18)9(17)5(14)3-13/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI Key |
RFRGHFUMYKGXTJ-MLTZYSBQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways for D Glucitol 1,2 Bis Bromoacetate
Esterification Strategies for Selective Bromoacetate (B1195939) Incorporation
The selective introduction of two bromoacetate groups onto the D-glucitol backbone at the C1 and C2 positions requires careful control of reaction conditions to overcome the challenge of multiple reactive hydroxyl groups.
Direct Esterification of D-Glucitol with Bromoacetic Acid
Direct esterification of D-glucitol with bromoacetic acid presents a straightforward approach, though it often yields a complex mixture of mono-, di-, and poly-esters due to the similar reactivity of the primary and secondary hydroxyl groups. To favor the formation of the 1,2-bis(bromoacetate) isomer, specific reaction parameters can be optimized. The primary hydroxyl groups at C1 and C6 are generally more reactive than the secondary hydroxyl groups. However, achieving selective acylation at C1 and C2 while leaving the other positions free is challenging without the use of protecting groups.
A general approach involves reacting D-glucitol with a controlled stoichiometry of bromoacetic acid in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards ester formation.
Table 1: Representative Conditions for Direct Esterification
| Parameter | Condition |
| Reactants | D-Glucitol, Bromoacetic Acid (2-2.5 equivalents) |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid |
| Solvent | Toluene, Dioxane (to facilitate azeotropic water removal) |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
Note: These are generalized conditions and would require optimization for maximizing the yield of the desired 1,2-isomer.
Catalytic Approaches in D-Glucitol Bromoacetylation
Catalytic methods offer enhanced selectivity and milder reaction conditions for the bromoacetylation of D-glucitol. Both chemical and enzymatic catalysts can be employed.
Chemical Catalysis: Acid catalysts are commonly used to promote esterification. Lewis acids, such as tin compounds, can facilitate regioselective acylations of polyols. For instance, the use of dibutyltin (B87310) oxide has been shown to activate specific hydroxyl groups for acylation. The proposed mechanism involves the formation of a stannylene acetal (B89532) intermediate, which then reacts with the acylating agent. While not specifically documented for D-glucitol 1,2-bis(bromoacetate), this strategy is a viable pathway for achieving regioselectivity.
Enzymatic Catalysis: Lipases are increasingly utilized for the regioselective acylation of polyols due to their high specificity. nih.govnih.gov Lipases, such as those from Candida antarctica (Novozym 435), have been successfully used in the synthesis of sorbitol esters. nih.govmdpi.com These enzymes typically show a preference for the primary hydroxyl groups. To achieve 1,2-diesterification, a two-step enzymatic process or the use of a specific lipase (B570770) with selectivity for the C2 hydroxyl group after initial C1 esterification could be explored. The reaction is often carried out in non-aqueous solvents to favor synthesis over hydrolysis.
Table 2: Lipase-Catalyzed Esterification of Sorbitol
| Parameter | Condition | Reference |
| Enzyme | Immobilized Candida antarctica lipase (Novozym 435) | nih.gov |
| Acyl Donor | Fatty Acids (as a proxy for bromoacetic acid) | nih.gov |
| Solvent | Eutectic mixture of sorbitol and fatty acid | nih.gov |
| Temperature | 50-70 °C | nih.gov |
| Substrate Ratio | Varied to optimize for mono- or di-esters | nih.gov |
Regioselective Synthesis of D-Glucitol 1,2-bis(bromoacetate) Isomers
Achieving the specific 1,2-bis(bromoacetate) isomer with high purity generally necessitates the use of protecting group strategies. This involves selectively blocking the hydroxyl groups at C3, C4, C5, and C6, leaving the C1 and C2 hydroxyls available for esterification.
A common strategy involves the formation of acetals, which can be selectively introduced and removed. For example, the reaction of D-glucitol with acetone (B3395972) in the presence of an acid catalyst can yield 1,2:5,6-di-O-isopropylidene-D-glucitol, protecting the primary hydroxyls and two of the secondary hydroxyls. Subsequent protection of the remaining free hydroxyls at C3 and C4, followed by the selective deprotection of the 1,2-isopropylidene group, would expose the desired hydroxyls for bromoacetylation.
An alternative approach involves the formation of a 3,4-acetonide, leaving the 1,2,5, and 6 hydroxyl groups free. mdpi.com Subsequent selective protection of the primary C6 hydroxyl group, for example, as a trityl ether, would allow for the targeted bromoacetylation of the C1 and C2 positions. The final step would involve the removal of all protecting groups to yield the desired product.
Precursor Synthesis and Modification Routes
The successful synthesis of D-Glucitol 1,2-bis(bromoacetate) is contingent on the availability and purity of its precursors: D-glucitol and a suitable bromoacetylating agent.
Derivatization of D-Glucitol from Glucose Reduction Pathways
D-Glucitol, also known as sorbitol, is industrially produced by the reduction of D-glucose. This process can be achieved through various methods, including catalytic hydrogenation.
Catalytic Hydrogenation: This is the most common industrial method for producing D-glucitol. D-glucose is hydrogenated in an aqueous solution under high pressure and temperature in the presence of a metal catalyst.
Table 3: Typical Conditions for Catalytic Hydrogenation of D-Glucose to D-Glucitol
| Parameter | Condition |
| Catalyst | Raney nickel, Ruthenium on a support (e.g., carbon) |
| Hydrogen Pressure | 50-150 atm |
| Temperature | 100-170 °C |
| Solvent | Water |
The choice of catalyst and reaction conditions can influence the yield and the formation of byproducts, such as D-mannitol, an epimer of D-glucitol.
Preparation of Bromoacetic Acid Reagents
Bromoacetic acid is the acyl donor required for the esterification. It can be prepared through several synthetic routes. A common laboratory method is the Hell-Volhard-Zelinsky reaction, which involves the bromination of acetic acid in the presence of a phosphorus catalyst.
Hell-Volhard-Zelinsky Reaction: This reaction proceeds via the formation of an acyl bromide intermediate, which then undergoes bromination at the alpha-carbon.
Reaction Scheme: CH₃COOH + PBr₃ → CH₃COBr + H₃PO₃ CH₃COBr + Br₂ → BrCH₂COBr + HBr BrCH₂COBr + CH₃COOH → BrCH₂COOH + CH₃COBr
Alternatively, bromoacetic acid can be synthesized by the direct bromination of acetic acid, although this method may require more forcing conditions. For esterification, bromoacetyl bromide or bromoacetic anhydride (B1165640) can also be used as more reactive acylating agents.
Purification and Isolation Techniques for D-Glucitol 1,2-bis(bromoacetate)
The purification and isolation of D-Glucitol 1,2-bis(bromoacetate) from a reaction mixture containing unreacted starting materials, mono-substituted products, and other isomers is a critical step in obtaining a pure sample. High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and purification of this compound.
A reverse-phase (RP) HPLC method has been described for the analysis of D-Glucitol 1,2-bis(bromoacetate). mdpi.com This method can be adapted for preparative separation to isolate the desired compound from impurities. mdpi.com The typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. mdpi.com
For the isolation of acylated polyols, column chromatography on silica (B1680970) gel is a standard and effective method. In the context of synthesizing similar glucitol derivatives, column chromatography using a gradient of methanol (B129727) in chloroform (B151607) has been successfully employed to isolate products with a high degree of purity. This technique separates compounds based on their polarity, which is ideal for distinguishing between the desired di-substituted product and other less or more polar byproducts.
The general workflow for purification would involve:
Removal of the reaction solvent under reduced pressure.
Extraction of the crude product into an organic solvent such as ethyl acetate (B1210297).
Washing the organic layer with brine to remove water-soluble impurities.
Drying the organic layer over an anhydrous salt like sodium sulfate.
Concentration of the organic layer to yield the crude product.
Purification of the crude product by column chromatography on silica gel.
The following table outlines the chromatographic conditions that can be applied for the purification of D-Glucitol 1,2-bis(bromoacetate).
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Methanol in Chloroform |
| Detection | Thin Layer Chromatography (TLC) with a suitable stain (e.g., permanganate) |
Comparison of Synthetic Yields and Efficiency Across Methodologies
Direct selective acylation without protecting groups is a more atom-economical approach. However, it often results in a mixture of products, including mono-, di-, and poly-acylated isomers. The yields of such reactions are highly dependent on the reaction conditions, including the stoichiometry of the acylating agent, the solvent, the temperature, and the catalyst. For example, the bromoacetylation of various methyl glycopyranosides has been reported to yield the corresponding 6-O-bromoacetyl derivatives in yields of 50-60%. This suggests that selective mono-acylation at the primary hydroxyl group is achievable in moderate yields. Achieving selective di-acylation at the 1 and 2 positions of D-glucitol without protecting groups would likely be a lower-yield process due to the statistical distribution of the acyl groups.
Enzymatic synthesis offers a potentially more efficient and selective alternative. Lipases, for example, are known to catalyze the regioselective acylation of polyols. While a specific enzymatic synthesis for D-Glucitol 1,2-bis(bromoacetate) has not been reported, the enzymatic acylation of glucose to produce sugar fatty acid esters has been demonstrated with high conversion rates. This suggests that an enzymatic approach could potentially offer higher yields and selectivity compared to traditional chemical methods.
The following table provides a hypothetical comparison of potential synthetic methodologies based on data from related reactions.
| Synthetic Methodology | Potential Advantages | Potential Disadvantages | Estimated Yield Range |
| Multi-step with Protecting Groups | High regioselectivity, high purity of the final product. | Lower overall yield due to multiple steps, increased waste generation. | 20-40% (overall) |
| Direct Selective Acylation | Fewer steps, more atom-economical. | Low regioselectivity, formation of multiple byproducts, difficult purification. | 10-30% (for the desired isomer) |
| Enzymatic Synthesis | High regioselectivity, mild reaction conditions, environmentally friendly. | May require specific enzyme screening and optimization, potential for lower reaction rates. | Potentially >50% |
It is important to note that these yield estimations are based on analogous reactions and the actual yields for the synthesis of D-Glucitol 1,2-bis(bromoacetate) would need to be determined experimentally.
Chemical Reactivity and Mechanistic Investigations of D Glucitol 1,2 Bis Bromoacetate
Nucleophilic Substitution Reactions Involving the Bromoacetate (B1195939) Groups
The bromoacetate moieties are excellent substrates for nucleophilic substitution reactions. The carbon atom adjacent to the bromine is highly electrophilic due to the electron-withdrawing effects of both the neighboring carbonyl group and the bromine atom itself. This facilitates the displacement of the bromide ion, a good leaving group, by a wide range of nucleophiles.
The reaction of bromoacetyl groups with thiols, such as the sulfhydryl group of cysteine residues in proteins, is a well-established and efficient conjugation method. This reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond.
The reactivity of bromoacetyl groups with thiols is highly dependent on pH. The reaction rate increases significantly at higher pH values (e.g., pH 9.0) compared to more neutral or slightly acidic conditions (e.g., pH 6.5). nih.govacs.org This is because the deprotonated thiolate anion (RS⁻), which is more prevalent at higher pH, is a much stronger nucleophile than the neutral thiol (RSH). Studies on model compounds have shown that a kinetic discrimination of two to three orders of magnitude can be achieved between maleimide (B117702) and bromoacetyl functions by controlling the pH, with the bromoacetyl group reacting more readily at alkaline pH. nih.govacs.org
This reaction demonstrates high chemoselectivity. Even at a pH of 9.0, where the reaction with thiols is rapid, there is minimal cross-reactivity with other nucleophilic groups found in proteins, such as the α- and ε-amino groups of lysine (B10760008) or the imidazole (B134444) ring of histidine. nih.govacs.org This selectivity makes bromoacetylated compounds valuable reagents for the specific modification of cysteine residues in peptides and proteins.
Table 1: Factors Influencing the Reaction of Bromoacetate Groups with Thiols
| Factor | Observation | Implication |
| pH | Reaction rate is significantly higher at alkaline pH (e.g., 9.0) compared to neutral or slightly acidic pH (e.g., 6.5). nih.govacs.org | The concentration of the more nucleophilic thiolate anion is crucial for the reaction to proceed efficiently. |
| Nucleophile | Thiolate anions (RS⁻) are the primary reactive species. | Control of pH is essential for controlling the reaction rate. |
| Chemoselectivity | Highly selective for sulfhydryl groups over amine and imidazole groups under optimal pH conditions. nih.govacs.org | Allows for targeted modification of cysteine residues in complex biomolecules. |
| Product Stability | Forms a stable thioether linkage. | The resulting conjugate is robust and not easily cleaved. |
While highly reactive towards thiols, the bromoacetate groups of D-Glucitol 1,2-bis(bromoacetate) can, in principle, react with other nucleophiles, especially under conditions that favor these alternative reaction pathways. These can include:
Amines: Primary and secondary amines can act as nucleophiles to displace the bromide, forming N-alkylated products. However, as noted, this reaction is generally less favorable than the reaction with thiols under the typical aqueous buffer conditions used for bioconjugation. researchgate.net
Carboxylates: Carboxylate anions can displace the bromide to form a new ester linkage, although this is a less common application.
Azides: Sodium azide (B81097) is a potent nucleophile that can displace the bromide to form an azidoacetate derivative. This product could then potentially be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The flexible polyol backbone of D-glucitol allows for considerable conformational freedom, which can influence the accessibility of the bromoacetate groups to various nucleophiles. rsc.org
The presence of two bromoacetate groups on adjacent carbons (C1 and C2) of the D-glucitol backbone introduces the possibility of intramolecular reactions. One potential pathway is an intramolecular cyclization, where a nucleophilic group within the D-Glucitol 1,2-bis(bromoacetate) molecule itself attacks one of the electrophilic bromoacetyl carbons.
Given the structure, a plausible intramolecular reaction could involve one of the free hydroxyl groups of the glucitol backbone acting as an internal nucleophile. This could potentially lead to the formation of a cyclic ether, displacing one of the bromoacetate groups. The likelihood of such a reaction would depend on the conformational favorability of the transition state, which is influenced by the stereochemistry of the glucitol backbone. While plausible, specific studies on D-Glucitol 1,2-bis(bromoacetate) would be required to confirm if such pathways occur and under what conditions.
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester linkages in D-Glucitol 1,2-bis(bromoacetate) are susceptible to hydrolysis, which would cleave the bromoacetate groups from the glucitol backbone, yielding D-glucitol and bromoacetic acid. The stability of these ester bonds is highly dependent on the pH of the environment.
Basic Conditions (Saponification): Under basic conditions (pH > 8), esters undergo saponification. wikipedia.org The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically the most significant pathway for the hydrolysis of sugar esters. nih.govresearchgate.net The rate of hydrolysis increases with increasing pH.
Acidic Conditions: In acidic media (pH < 4), ester hydrolysis can also occur, typically catalyzed by hydronium ions. wikipedia.org For sugar esters, it has been noted that under acidic conditions, hydrolysis of the glycosidic bond (not present in D-glucitol) can be preferential. nih.gov However, the ester linkage itself can still be cleaved.
Neutral Conditions: Sugar esters are generally most stable in the pH range of 5 to 7. nih.govresearchgate.net
The rate of hydrolysis is also influenced by steric and electronic factors. For instance, steric hindrance around the ester group can slow the rate of hydrolysis. researchgate.net The specific positioning of the ester groups on the glucitol backbone will therefore influence their hydrolytic stability.
Table 2: Predicted Hydrolytic Stability of D-Glucitol 1,2-bis(bromoacetate)
| pH Condition | Expected Stability | Primary Cleavage Product(s) |
| Acidic (pH < 4) | Low | D-Glucitol, Bromoacetic Acid |
| Neutral (pH 5-7) | High | - |
| Basic (pH > 8) | Low | D-Glucitol, Bromide, Acetate (B1210297) |
Reduction Chemistry of D-Glucitol 1,2-bis(bromoacetate)
The bromoacetate groups contain two functionalities that can potentially be reduced: the ester carbonyl group and the carbon-bromine bond.
Reduction of the Ester: Esters are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) under standard conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the ester groups to the corresponding diol. However, such strong reducing agents would likely also reduce the carbon-bromine bond.
Reduction of the Carbon-Bromine Bond: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, converting the bromoacetate group to an acetate group. This could potentially be achieved using various reducing agents, including certain catalytic hydrogenation conditions or hydride reagents.
The specific outcome of a reduction reaction would depend heavily on the choice of reducing agent and the reaction conditions. There is a lack of specific studies on the reduction chemistry of D-Glucitol 1,2-bis(bromoacetate) in the scientific literature.
Reaction Kinetics and Mechanistic Elucidation of Bromoacetate Reactivity
The kinetics of the reaction of D-Glucitol 1,2-bis(bromoacetate) are expected to follow the principles of bimolecular nucleophilic substitution (SN2). The rate of reaction would therefore be dependent on the concentration of both the glucitol derivative and the nucleophile.
Table 3: Qualitative Kinetics of Bromoacetate Reactivity
| Variable | Effect on Reaction Rate | Mechanistic Rationale |
| Concentration of Nucleophile | Increases with increasing concentration | The reaction is bimolecular (SN2), requiring collision between the nucleophile and the substrate. |
| Nucleophile Strength | Increases with stronger, less sterically hindered nucleophiles (e.g., RS⁻ > RSH) | A more potent nucleophile can more effectively attack the electrophilic carbon. |
| pH (for thiol reactions) | Increases significantly at alkaline pH | The concentration of the highly nucleophilic thiolate anion (RS⁻) increases with pH. nih.govacs.org |
| Solvent | Polar aprotic solvents generally favor SN2 reactions | These solvents can solvate the cation but do not strongly solvate the nucleophile, increasing its reactivity. |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction to overcome the energy barrier. |
Mechanistic studies on model compounds have confirmed the SN2 nature of the reaction between bromoacetates and thiols. The pH-rate profile, showing a dramatic increase in rate as the pH approaches and exceeds the pKₐ of the thiol, is strong evidence for the thiolate anion being the reactive species. The high chemoselectivity observed further supports a well-defined reaction pathway that preferentially involves the soft sulfhydryl nucleophile over harder nucleophiles like amines under optimized conditions. nih.govacs.orgresearchgate.net
Impact of Stereochemistry on Reaction Outcomes
The stereochemical arrangement of the substituent groups in D-Glucitol 1,2-bis(bromoacetate) plays a pivotal role in dictating its chemical reactivity and the stereochemical outcome of its reactions. The spatial orientation of the bromoacetate groups, particularly the one at the C-2 position, is crucial in influencing the reaction pathways, primarily through a phenomenon known as neighboring group participation (NGP). beilstein-journals.orgwikipedia.org NGP, or anchimeric assistance, involves the intramolecular interaction of a functional group with a reaction center, which can lead to enhanced reaction rates and high stereoselectivity. wikipedia.org
In the context of D-Glucitol 1,2-bis(bromoacetate), the ester carbonyl oxygen of the bromoacetyl group at C-2 is suitably positioned to act as an internal nucleophile. beilstein-journals.org During a nucleophilic substitution reaction, as the leaving group (bromide) on the bromoacetyl moiety at C-1 or another external leaving group departs, the carbonyl oxygen can attack the developing positive charge at the adjacent carbon. This participation leads to the formation of a cyclic acetoxonium ion intermediate. beilstein-journals.org The formation of this rigid, cyclic intermediate has profound stereochemical consequences.
The specific stereoisomer, D-glucitol, dictates a fixed spatial relationship between the hydroxyl groups and, consequently, the bromoacetate substituents. This defined stereochemistry ensures that the neighboring group participation from the C-2 bromoacetyl group is highly favored over other potential reaction pathways, such as a direct intermolecular SN2 attack by an external nucleophile, which would lead to an inversion of configuration.
The impact of stereochemistry on the reaction outcomes can be summarized in the following table, which contrasts the expected outcomes for a reaction with and without neighboring group participation.
| Feature | Reaction with NGP | Reaction without NGP (e.g., SN2) |
| Intermediate | Cyclic acetoxonium ion | None (concerted mechanism) |
| Stereochemical Outcome | Retention of configuration | Inversion of configuration |
| Reaction Rate | Generally accelerated | Standard bimolecular rate |
| Key Influencing Factor | Stereochemical arrangement allowing for intramolecular attack | Steric hindrance at the reaction center |
Detailed research findings on analogous systems of acetylated carbohydrates have consistently demonstrated the directing effect of a participating group at the C-2 position. beilstein-journals.org These studies confirm that the stereochemistry of the starting material is the determining factor for the stereochemistry of the product. While direct kinetic data for D-Glucitol 1,2-bis(bromoacetate) is not extensively reported in publicly available literature, the well-established principles of neighboring group participation in carbohydrate chemistry provide a robust framework for predicting its reactivity. nih.gov The rigid D-glucitol backbone ensures that the bromoacetyl groups are held in a conformation that facilitates this intramolecular assistance, thereby controlling the reaction's stereochemical course.
Advanced Applications of D Glucitol 1,2 Bis Bromoacetate in Chemical Sciences Non Clinical
Role as an Intermediate in Complex Organic Synthesis
The unique architecture of D-Glucitol 1,2-bis(bromoacetate) positions it as a significant intermediate in the field of complex organic synthesis. The two bromoacetate (B1195939) groups serve as reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This capability is particularly valuable in the construction of intricate molecular frameworks.
Synthesis of Novel Ester Derivatives for Material Science
In material science, the development of new materials with tailored properties is of paramount importance. D-Glucitol 1,2-bis(bromoacetate) can serve as a foundational building block for novel ester derivatives. By reacting the bromoacetate groups with various carboxylates, a diverse range of diesters can be synthesized. The choice of the incoming carboxylate can be used to fine-tune the physical and chemical properties of the final material, such as its polarity, solubility, and thermal stability. For instance, the incorporation of long alkyl chains can lead to materials with enhanced hydrophobicity, while the introduction of aromatic rings could improve thermal resistance.
While specific examples of D-Glucitol 1,2-bis(bromoacetate) in the synthesis of ester derivatives for material science are not extensively documented in publicly available literature, the principle is well-established with similar polyol-based starting materials. The D-glucitol core provides a biocompatible and biodegradable element to the resulting material, an increasingly sought-after characteristic in the development of sustainable plastics and functional materials.
Building Block for Synthetic Polymeric Architectures
The bifunctional nature of D-Glucitol 1,2-bis(bromoacetate) makes it a prime candidate for use as a crosslinking agent or a monomer in the synthesis of novel polymeric architectures. The two bromoacetate groups can react with difunctional or polyfunctional nucleophiles, such as diamines or dithiols, to form polyesters or other polymers. This process allows for the creation of crosslinked networks that can form hydrogels or other polymeric materials with specific mechanical and chemical properties.
The D-glucitol backbone imparts a degree of hydrophilicity and biodegradability to the resulting polymer. Research on related D-glucitol derivatives has shown their successful incorporation into bio-based polyesters, leading to materials with enhanced thermal properties and increased susceptibility to hydrolysis compared to traditional petroleum-based polymers. For example, copolyesters derived from a bicyclic D-glucitol diol have demonstrated a significant increase in glass transition temperature, a key parameter in polymer science.
Applications in Bioconjugation Chemistry
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. D-Glucitol 1,2-bis(bromoacetate), with its two reactive bromoacetyl groups, can act as a homobifunctional crosslinker, enabling the connection of molecules in biological systems for research purposes. nih.gov
Selective Labeling of Biomolecules in in vitro Systems
The bromoacetyl group is known to react with nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine. This reactivity allows for the selective labeling of proteins in in vitro systems. By using D-Glucitol 1,2-bis(bromoacetate), researchers can introduce a "tag" or a reporter molecule (like a fluorophore or a biotin (B1667282) molecule) to a protein of interest. This is typically achieved in a two-step process where one bromoacetyl group reacts with a functional group on the tag, and the other reacts with the target protein. This selective labeling is a powerful technique for visualizing, tracking, and quantifying biomolecules in experimental setups. nih.gov
Probing Protein Structure-Function Relationships
As a homobifunctional crosslinker, D-Glucitol 1,2-bis(bromoacetate) can be used to study the three-dimensional structure of proteins and their interactions with other molecules. By reacting with two different nucleophilic residues on a single protein or between two interacting proteins, it creates a covalent link. The distance between the two reactive sites on the D-glucitol backbone provides a "molecular ruler" to estimate the proximity of the crosslinked amino acid residues. This information is invaluable for mapping protein folding, identifying subunits of a protein complex, and understanding the conformational changes that occur during biological processes.
The general principle involves incubating the protein or protein complex with D-Glucitol 1,2-bis(bromoacetate), followed by analysis techniques like mass spectrometry to identify the crosslinked peptides. This provides direct evidence of which parts of the protein are spatially close, contributing to a more detailed understanding of its structure and function.
Development of Chemical Probes and Affinity Reagents
Chemical probes are small molecules used to study and manipulate biological systems, while affinity reagents are used to purify or detect specific target molecules. The structure of D-Glucitol 1,2-bis(bromoacetate) makes it a suitable scaffold for the development of such tools.
Utilization in Glycobiology Research for Carbohydrate-Protein Interaction Studies
Currently, there is no specific information available from the conducted searches detailing the use of D-Glucitol 1,2-bis(bromoacetate) in glycobiology research for studying carbohydrate-protein interactions.
Contributions to Model Chemical Reaction Studies
A high-performance liquid chromatography (HPLC) method using a Newcrom R1 reverse-phase column has been established for the analysis of D-Glucitol 1,2-bis(bromoacetate). sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com The availability of this scalable liquid chromatography method suggests its utility in the isolation of impurities during preparative separation and potentially in pharmacokinetic studies. sielc.com
Table 1: HPLC Analysis Parameters for D-Glucitol 1,2-bis(bromoacetate)
| Parameter | Details |
| Compound | D-Glucitol 1,2-bis(bromoacetate) |
| CAS Number | 94199-90-3 |
| Molecular Formula | C10H16Br2O8 |
| Analytical Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 Column |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |
| Reported Applications | Analysis, Impurity Isolation, Potential for Pharmacokinetics |
This data is based on a published analytical method. sielc.com
Structural Modifications and Derivative Synthesis from D Glucitol 1,2 Bis Bromoacetate
Synthesis of Positional Isomers (e.g., 1,3-bis(bromoacetate), 1,4-bis(bromoacetate))
The synthesis of positional isomers of D-Glucitol bis(bromoacetate) involves the selective esterification of different hydroxyl groups on the D-glucitol skeleton. D-glucitol has two primary hydroxyl groups at the C1 and C6 positions and four secondary hydroxyls at C2, C3, C4, and C5. The primary hydroxyls are generally more reactive than the secondary ones, allowing for some inherent selectivity. However, to achieve specific isomers like 1,3- or 1,4-bis(bromoacetate), a strategy involving protecting groups is typically required to mask the more reactive hydroxyls and direct the bromoacetylation to the desired positions.
For instance, the synthesis of D-Glucitol 1,4-bis(bromoacetate) would necessitate protecting the hydroxyls at C2, C3, C5, and C6, leaving the C1 and C4 hydroxyls available for reaction with bromoacetic acid or its derivatives. A common laboratory method involves the direct reaction of D-glucitol with bromoacetic acid in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724). To control the position of esterification, chemists can employ protecting group strategies. For example, the formation of a 2,3:5,6-di-O-isopropylidene protecting group would leave the 1- and 4-OH groups free for subsequent bromoacetylation.
A generalized reaction for the formation of a bis(bromoacetate) isomer is: D-Glucitol + 2 Bromoacetic Acid → D-Glucitol-x,y-bis(bromoacetate) + 2 H₂O
The specific isomer formed depends on the reaction conditions and any protecting groups used.
Preparation of Higher Order Bromoacetate (B1195939) Derivatives (e.g., tris-, pentakis-)
Higher-order bromoacetate derivatives of D-glucitol can be prepared by increasing the stoichiometric ratio of the bromoacetylating agent relative to D-glucitol. This drives the reaction towards the esterification of more hydroxyl groups. For example, reacting D-glucitol with five or more equivalents of a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride (B1165640), under appropriate conditions would lead to the formation of D-Glucitol pentakis(bromoacetate). jst.go.jpsielc.com
The synthesis of these highly functionalized molecules typically requires forcing conditions, such as elevated temperatures or the use of a catalyst, to overcome the lower reactivity of the secondary hydroxyl groups. The exhaustive bromoacetylation would yield D-Glucitol hexakis(bromoacetate). The isolation of specific higher-order derivatives, like a tris-bromoacetate, would require careful control of stoichiometry and reaction time, followed by chromatographic purification to separate the desired product from a mixture of under- and over-functionalized molecules.
Introduction of Alternative Functional Groups via Bromoacetate Chemistry
The bromoacetate esters on the D-glucitol backbone are versatile handles for introducing new functionalities. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a wide range of molecules.
This reactivity can be exploited to synthesize derivatives with tailored properties. For example:
Azide (B81097) Derivatives: Reaction with sodium azide (NaN₃) can replace the bromide to yield an azidoacetate derivative. These azides can then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to link the glucitol scaffold to other molecules. mdpi.com
Thiol and Thioether Derivatives: Nucleophiles like thiourea (B124793) or various thiolates can displace the bromide to introduce sulfur-containing moieties.
Amine Derivatives: Reaction with primary or secondary amines can be used to introduce amino groups, although this can be complicated by over-alkylation. A Gabriel synthesis approach, using potassium phthalimide (B116566) as the nucleophile followed by hydrolysis, can provide a cleaner route to primary amines.
A general scheme for this functionalization is: Glucitol-O-C(O)CH₂Br + Nu⁻ → Glucitol-O-C(O)CH₂Nu + Br⁻ (where Nu⁻ is a nucleophile)
This chemical handle is powerful for developing complex architectures, such as amphiphilic molecules for drug delivery or multivalent ligands for studying protein-carbohydrate interactions.
Formation of Cyclic Derivatives and Anhydro-Alditols
The polyol structure of D-glucitol and its derivatives is conducive to the formation of cyclic structures, including cyclic ethers (anhydro-alditols) and cyclic acetals or carbonates.
Anhydro-Alditols (Cyclic Ethers): These are formed by the intramolecular dehydration of the glucitol backbone, creating an ether linkage between two of its carbons. For example, 1,4-anhydro-D-glucitol is a five-membered ring (a tetrahydrofuran (B95107) derivative), while 1,5-anhydro-D-glucitol (B13492) is a six-membered ring (a tetrahydropyran (B127337) derivative). tandfonline.comrsc.org The synthesis of a specific anhydro-alditol from a bromoacetate precursor would likely involve converting a bromoacetate group into a better leaving group (like a tosylate) at one position and then inducing intramolecular Williamson ether synthesis by deprotonating a free hydroxyl group at another position with a base. youtube.comnih.gov For instance, selective tosylation of the primary C6-hydroxyl group of a partially protected D-glucitol derivative, followed by treatment with a base, can lead to the formation of a 1,6-anhydro, 2,6-anhydro, or 3,6-anhydro ring, depending on which other hydroxyl is involved in the cyclization.
Cyclic Carbonates: Reaction of diols with reagents like dimethyl carbonate can form cyclic carbonates. sielc.comnih.gov For example, reacting D-glucitol with dimethyl carbonate can yield a bis(cyclo-carbonate) where five-membered carbonate rings are formed across adjacent hydroxyl groups, such as the 1,2- and 5,6-positions. sielc.com These cyclic carbonates can serve as protecting groups or as reactive intermediates for further synthesis, such as the formation of polyurethanes. sielc.com
Regioselective Control in Further Derivatization
Achieving regioselective control is paramount when working with polyfunctional molecules like D-glucitol. nih.gov To synthesize a specific derivative, chemists must control which of the six hydroxyl groups react. This is typically accomplished through the use of protecting groups that temporarily mask certain hydroxyls while leaving others exposed for reaction. tcichemicals.comresearchgate.netorganic-chemistry.org
Key strategies for regioselective control include:
Acetal (B89532) and Ketal Formation: Reagents like acetone (B3395972) or benzaldehyde (B42025) can react with cis-vicinal diols to form cyclic acetals (isopropylidene or benzylidene groups, respectively). In D-glucitol, this can be used to protect the 1,2-, 3,4-, and 5,6-hydroxyl pairs. For example, reaction with acetone can yield 1,2:5,6-di-O-isopropylidene-D-glucitol, leaving the C3 and C4 hydroxyls free for subsequent reactions like bromoacetylation. nih.gov
Trityl and Silyl Ethers: Bulky reagents like trityl chloride (TrCl) or tert-butyldimethylsilyl chloride (TBDMSCl) selectively react with the less sterically hindered primary hydroxyl groups (C1 and C6) over the secondary ones. This allows for the specific functionalization of the secondary positions.
Stannylene Acetals: Treatment of a diol with dibutyltin (B87310) oxide forms a stannylene acetal, which can activate one hydroxyl group over the other for subsequent alkylation or acylation, often with high regioselectivity.
By combining these protecting group strategies, a chemist can orchestrate a multi-step synthesis to place bromoacetate groups at specific positions and then use those groups to introduce other functionalities, leading to a diverse array of complex and well-defined D-glucitol derivatives.
Theoretical and Computational Investigations of D Glucitol 1,2 Bis Bromoacetate
Molecular Modeling and Conformational Analysis
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like D-Glucitol and its derivatives. While D-glucitol (sorbitol) itself is highly flexible, with numerous possible staggered conformations of its carbon backbone, the introduction of bulky bromoacetate (B1195939) groups at the 1 and 2 positions is expected to impose significant steric constraints, leading to more restricted conformational preferences.
Studies on the parent D-sorbitol molecule in aqueous solution have revealed a tendency for the carbon chain to remain in an extended conformation, in contrast to the bent conformation observed in its crystalline state nih.govresearchgate.net. This extended conformation in solution is often stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl groups of carbons C-2 and C-4 nih.govresearchgate.net. For D-Glucitol 1,2-bis(bromoacetate), the esterification of the hydroxyl groups at C-1 and C-2 would disrupt the local hydrogen bonding network. The bulky and electronegative bromoacetate groups would likely favor conformations that minimize steric hindrance and electrostatic repulsion.
Computational modeling can predict the most stable conformers by calculating their potential energies. These calculations would likely show that rotations around the C1-C2 and C2-C3 bonds are more restricted compared to the unsubstituted D-glucitol. The preferred conformations would likely position the bromoacetate groups to minimize interactions with each other and with the rest of the glucitol backbone.
Table 1: Predicted Dominant Conformations of D-Glucitol 1,2-bis(bromoacetate) based on Steric and Electrostatic Considerations
| Dihedral Angle | Predicted Orientation | Rationale |
| O1-C1-C2-O2 | Anti-periplanar | Minimizes steric clash and dipole-dipole repulsion between the two bromoacetate groups. |
| C1-C2-C3-C4 | Gauche or Anti | Influenced by the bulky substituent at C2, potentially altering it from the typical extended conformation of D-glucitol. |
| C2-C3-C4-C5 | Extended (Anti) | Likely to retain the extended nature of the rest of the glucitol backbone to minimize steric interactions. |
| C3-C4-C5-C6 | Extended (Anti) | Consistent with the preferred extended conformation of the polyol chain. |
Note: This table is predictive and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of molecules. For D-Glucitol 1,2-bis(bromoacetate), these calculations can provide insights into its stability and susceptibility to nucleophilic attack.
The reactivity of the bromoacetate groups is a key feature of this molecule. DFT-based reactivity indices, such as the Fukui function and electrostatic potential maps, can identify the most electrophilic sites. The carbonyl carbons of the acetate (B1210297) groups and, more significantly, the alpha-carbons bearing the bromine atoms are expected to be highly electrophilic. This indicates a high susceptibility to nucleophilic substitution reactions, a characteristic feature of alpha-halo esters.
DFT calculations can also be used to estimate the stability of the molecule. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap provides an indication of the chemical reactivity. A smaller gap generally suggests higher reactivity. For D-Glucitol 1,2-bis(bromoacetate), the presence of the electron-withdrawing bromoacetate groups is expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to D-glucitol and suggesting greater reactivity.
Furthermore, DFT calculations can be used to study the thermodynamics of potential reactions, such as hydrolysis of the ester linkages or nucleophilic substitution at the bromoacetyl groups. By calculating the free energy changes for these reactions, the spontaneity and equilibrium positions can be predicted.
Table 2: Predicted Quantum Chemical Properties of D-Glucitol 1,2-bis(bromoacetate)
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Relatively small | Indicates higher chemical reactivity and lower kinetic stability. |
| Electrostatic Potential | Negative potential around oxygen atoms; Positive potential on carbonyl carbons and alpha-carbons | Predicts sites for electrophilic and nucleophilic attack, respectively. |
| Mulliken Atomic Charges | High positive charges on carbonyl carbons and alpha-carbons | Confirms the electrophilic nature of these sites. |
| Bond Dissociation Energy (C-Br) | Relatively low | Suggests the bromine atom is a good leaving group in nucleophilic substitution reactions. |
Note: The values in this table are qualitative predictions. Accurate quantitative data would require specific DFT calculations.
Docking Studies to Predict Interactions with Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For D-Glucitol 1,2-bis(bromoacetate), docking studies can be employed to understand its potential interactions with biological macromolecules, such as enzymes. Given its structure as a modified carbohydrate, enzymes involved in carbohydrate metabolism or modification are logical targets for such in silico studies.
For instance, docking this molecule into the active site of an enzyme like a glycosidase or a kinase could reveal potential inhibitory activity. The bromoacetate groups are known to be reactive towards nucleophilic residues like cysteine and histidine, suggesting that D-Glucitol 1,2-bis(bromoacetate) could act as an irreversible inhibitor by forming a covalent bond with such residues in an enzyme's active site.
A typical docking study would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target enzyme from a protein data bank.
Preparation of the Ligand: Generating the 3D structure of D-Glucitol 1,2-bis(bromoacetate) and optimizing its geometry.
Docking Simulation: Using a docking program to explore various binding poses of the ligand in the active site of the receptor.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential covalent bonds) are then analyzed.
Table 3: Hypothetical Docking Results of D-Glucitol 1,2-bis(bromoacetate) with a Model Enzyme (e.g., a Glycosidase)
| Binding Parameter | Predicted Outcome | Implication |
| Binding Affinity (ΔG) | Negative value | Suggests spontaneous binding to the active site. |
| Key Interacting Residues | Asp, Glu, Cys, His | Hydrogen bonding with acidic residues; potential for covalent modification of nucleophilic residues. |
| Binding Mode | The glucitol backbone may mimic the natural substrate, positioning the bromoacetate groups for reaction. | Potential for competitive and irreversible inhibition. |
| Covalent Docking Score | High | Indicates a high probability of covalent bond formation with a nearby nucleophilic residue. |
Note: This table presents a hypothetical scenario. Actual results would depend on the specific enzyme chosen for the docking study.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For D-Glucitol 1,2-bis(bromoacetate), a key reaction of interest is the nucleophilic substitution at the alpha-carbon of the bromoacetate group. Quantum mechanical methods can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state.
By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate. For a typical SN2 reaction involving D-Glucitol 1,2-bis(bromoacetate) and a nucleophile, the transition state would be a pentavalent carbon atom where the nucleophile is forming a new bond and the bromide ion is breaking its bond.
Computational studies on the reaction of ethyl bromoacetate with various nucleophiles have shown that the transition state is sensitive to both electronic and steric effects ias.ac.in. Similar principles would apply to D-Glucitol 1,2-bis(bromoacetate), where the bulky glucitol backbone could influence the accessibility of the electrophilic carbon and thus the reaction rate.
Dynamic simulations of the reaction can also be performed to understand the intricate motions of the atoms as the reaction proceeds. These simulations can reveal whether the reaction proceeds through a direct, concerted mechanism or involves short-lived intermediates comporgchem.com.
Table 4: Predicted Parameters for the SN2 Reaction of D-Glucitol 1,2-bis(bromoacetate) with a Nucleophile (e.g., Thiolate)
| Parameter | Predicted Characteristic | Significance |
| Reaction Profile | Single transition state | Consistent with a concerted SN2 mechanism. |
| Activation Energy | Moderately low | Suggests a relatively fast reaction rate at room temperature. |
| Transition State Geometry | Trigonal bipyramidal carbon center | Typical for an SN2 reaction. |
| Solvent Effects | Polar aprotic solvents would accelerate the reaction | Stabilization of the charged nucleophile and leaving group. |
Note: These are generalized predictions based on known SN2 reactions of alpha-halo esters.
Design of Novel D-Glucitol Bromoacetate Analogs through In Silico Methods
The principles of computational drug design can be applied to create novel analogs of D-Glucitol 1,2-bis(bromoacetate) with potentially enhanced or modified properties. By using the existing molecule as a scaffold, in silico methods can guide the design of new compounds with improved binding affinity for a target enzyme, altered reactivity, or different physicochemical properties.
Structure-based drug design would involve using the 3D structure of a target enzyme to design analogs that fit more snugly into the active site or make more favorable interactions. For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, analogs with additional hydrophobic groups could be designed to fill this pocket and increase binding affinity.
Ligand-based drug design could also be employed, where a library of virtual compounds is screened based on their similarity to the known properties of D-Glucitol 1,2-bis(bromoacetate). Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with biological activity, guiding the design of more potent analogs.
For example, one could computationally explore:
Varying the position of the bromoacetate groups: Moving the bromoacetate groups to other positions on the glucitol backbone (e.g., 1,6-bis(bromoacetate)) would result in different shapes and reactivity profiles.
Replacing the bromoacetate group: Substituting the bromoacetate with other haloacetates (e.g., chloroacetate, iodoacetate) would modulate the reactivity.
Modifying the glucitol backbone: Introducing or removing hydroxyl groups or changing the stereochemistry could lead to analogs with different conformational preferences and biological activities.
Table 5: Examples of In Silico Designed D-Glucitol Bromoacetate Analogs and their Potential Properties
| Analog | Modification | Predicted Property Change |
| D-Glucitol 1,6-bis(iodoacetate) | Replacement of bromine with iodine | Increased reactivity due to iodine being a better leaving group. |
| D-Mannitol 1,2-bis(bromoacetate) | Epimerization at C2 (glucitol to mannitol) | Altered 3D shape and potentially different enzyme binding specificity. |
| D-Glucitol 1-bromoacetate-2-fluoroacetate | Substitution of one bromine with fluorine | Differential reactivity at the two ester groups, allowing for sequential reactions. |
| D-Glucitol 1,2-bis(bromo-propionate) | Addition of a methyl group to the acetate | Increased steric hindrance, potentially leading to higher selectivity in reactions. |
Note: This table provides hypothetical examples of how in silico design could be applied to generate novel analogs.
Analytical Techniques for Characterization and Reaction Monitoring of D Glucitol 1,2 Bis Bromoacetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical elucidation of D-Glucitol 1,2-bis(bromoacetate). Both ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms and defining the three-dimensional arrangement of the molecule.
In a typical ¹³C NMR spectrum of a related compound, sorbitol, distinct signals are observed for each of the six carbon atoms in the glucitol backbone. For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the carbon chemical shifts might appear around δ 63.3 (C1), 72.8 (C2), 70.3 (C3), 72.0 (C4), 71.8 (C5), and 63.9 (C6) ppm. Upon bromoacetylation at the C1 and C2 positions to form D-Glucitol 1,2-bis(bromoacetate), significant downfield shifts of the C1 and C2 signals are expected due to the deshielding effect of the bromoacetyl groups. The signals for the bromoacetyl groups themselves would also be present, with the carbonyl carbon appearing in the range of δ 168-172 ppm and the α-carbon attached to the bromine atom resonating at approximately δ 25-30 ppm.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning these resonances. HSQC correlates the signals of directly bonded protons and carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the definitive placement of the bromoacetyl groups. For complex polyol structures, advanced methods like pure-shift NMR can be employed to simplify convoluted proton spectra by collapsing multiplets into sharp singlets, thereby enhancing resolution. nih.gov
Table 1: Illustrative ¹³C NMR Chemical Shift Data
| Carbon Atom | Expected Chemical Shift (ppm) for D-Glucitol | Expected Shift after Bromoacetylation at C1 & C2 |
|---|---|---|
| C1 | ~63 | Significant downfield shift |
| C2 | ~73 | Significant downfield shift |
| C3 | ~70 | Minor shift |
| C4 | ~72 | Minor shift |
| C5 | ~72 | Minor shift |
| C6 | ~64 | Minor shift |
| C=O (Bromoacetyl) | N/A | ~168-172 |
| CH₂Br (Bromoacetyl) | N/A | ~25-30 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Identification and Reaction Product Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of D-Glucitol 1,2-bis(bromoacetate) and for identifying products formed during its synthesis or subsequent reactions. Due to the presence of two bromine atoms, the isotopic pattern in the mass spectrum is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.
For D-Glucitol 1,2-bis(bromoacetate) (C₁₀H₁₆Br₂O₈), the monoisotopic mass is approximately 421.92 u. epa.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to generate ions from the analyte. youtube.com When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, the exact mass can be determined with high accuracy, further confirming the elemental composition.
Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. nih.gov By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For bromoacetylated sugars, fragmentation may involve the loss of bromoacetic acid, ketene, or cleavage of the glucitol backbone. nih.gov This fragmentation pattern serves as a fingerprint for the molecule and helps in distinguishing it from isomers. nih.gov
Table 2: Expected Isotopic Pattern for the Molecular Ion of D-Glucitol 1,2-bis(bromoacetate)
| Ion | Relative m/z | Expected Relative Abundance |
|---|---|---|
| [M]⁺ | 421.92 (containing 2 x ⁷⁹Br) | ~25% |
| [M+2]⁺ | 423.92 (containing ⁷⁹Br and ⁸¹Br) | ~50% |
| [M+4]⁺ | 425.92 (containing 2 x ⁸¹Br) | ~25% |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in D-Glucitol 1,2-bis(bromoacetate).
In the IR spectrum, the presence of the bromoacetyl groups is confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages would also be prominent, usually appearing between 1100 and 1300 cm⁻¹. The broad absorption band associated with the hydroxyl (O-H) groups of the parent D-glucitol, typically seen around 3200-3500 cm⁻¹, would be expected to decrease in intensity upon esterification, though some residual hydroxyl groups will still be present at the C3, C4, C5, and C6 positions. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Raman spectroscopy can provide complementary information. While the carbonyl stretch is also observable in the Raman spectrum, the C-Br stretch is often more intense and easily identifiable. This makes Raman spectroscopy particularly useful for confirming the presence of the bromoacetyl moieties.
Table 3: Key Vibrational Frequencies for D-Glucitol 1,2-bis(bromoacetate)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3500 (broad) |
| C-H | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1730-1750 |
| C-O (Ester) | Stretching | 1100-1300 |
| C-Br | Stretching | 500-700 |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of D-Glucitol 1,2-bis(bromoacetate) and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.
A reverse-phase (RP) HPLC method can be employed for the analysis of D-Glucitol 1,2-bis(bromoacetate). sielc.com A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.comekb.eg An acidic modifier, such as phosphoric acid or formic acid, may be added to improve peak shape. sielc.comsielc.com Detection can be achieved using an ultraviolet (UV) detector, as the carbonyl group of the bromoacetyl moiety provides a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. nih.gov By monitoring the disappearance of the starting material (D-glucitol) and the appearance of the product peak, the progress of the reaction can be effectively tracked. The purity of the final product can be determined by the relative area of its peak in the chromatogram.
Gas Chromatography (GC) can also be used, although it typically requires derivatization of the polar hydroxyl groups to increase the volatility of the analyte. nih.gov For instance, the remaining hydroxyl groups can be converted to their trimethylsilyl (B98337) (TMS) ethers. The derivatized compound can then be separated on a suitable capillary column and detected by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). nih.gov GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification. nih.gov
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Modifier | 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD/MS |
| Column Temperature | 30 °C |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds like D-Glucitol 1,2-bis(bromoacetate). By diffracting X-rays from a single crystal of the material, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
This technique not only confirms the atomic connectivity but also reveals the exact stereochemistry at each chiral center and the conformation of the molecule in the solid state. For a related compound, D-sorbitol, several polymorphic crystalline forms have been identified by X-ray diffraction, each with a unique arrangement of molecules and hydrogen bonding network. researchgate.net Synchrotron X-ray scattering has also been used to study the structure of D-sorbitol in its liquid and glassy states. osti.gov
For D-Glucitol 1,2-bis(bromoacetate), X-ray crystallography would provide invaluable data on bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of its molecular architecture. This information is crucial for understanding its chemical reactivity and its interactions with other molecules.
Future Directions and Emerging Research Opportunities in D Glucitol 1,2 Bis Bromoacetate Chemistry
Eco-Friendly and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For D-Glucitol 1,2-bis(bromoacetate) and its derivatives, a primary research focus will be the development of more sustainable and environmentally friendly synthetic routes, moving away from traditional methods that often rely on hazardous reagents and generate significant waste.
A promising strategy is the adoption of chemoenzymatic methods. google.com These approaches leverage the high selectivity of enzymes for specific steps, such as the initial regioselective acylation of D-glucitol, followed by conventional chemical transformations to introduce the bromoacetyl groups. google.com Enzymes like lipases can operate under mild conditions in aqueous or solvent-free systems, drastically reducing the environmental footprint. mdpi.com Research into novel non-ionic amphiphiles derived from D-glucitol has already demonstrated the feasibility of using immobilized enzymes, such as Candida antarctica lipase (B570770) (Novozym-435), for greener synthesis pathways. mdpi.com
Furthermore, biocatalysis is emerging as a powerful tool for creating and recycling polymers, a concept that can be extended to the lifecycle of materials derived from D-Glucitol 1,2-bis(bromoacetate). nih.gov Future research will likely explore the entire lifecycle, from bio-based synthesis to biodegradation of the resulting products. ijseas.com The development of polymers based on sugar, polyethylene (B3416737) glycol, and sorbitol, using citric acid for esterification, highlights a trend towards using renewable resources and biodegradable components. ijseas.com
| Synthetic Strategy | Key Advantages | Relevant Research Area |
| Chemoenzymatic Synthesis | High regioselectivity, mild reaction conditions, reduced waste. google.commdpi.com | Synthesis of functionalized sugar alcohols and their polymers. google.com |
| Biocatalysis | Use of renewable catalysts (enzymes), potential for biodegradation. nih.govijseas.com | Waste plastic recycling, synthesis of biodegradable polymers. nih.govijseas.com |
| Use of Biocompatible Materials | Reduced cytotoxicity of final products, use of renewable feedstocks. mdpi.com | Development of nanocarriers for biomedical applications. mdpi.com |
Development of Catalytic Systems for Enhanced Regioselectivity
The precise control of reactivity at specific hydroxyl groups of polyols like D-glucitol is a formidable challenge in carbohydrate chemistry. While D-Glucitol 1,2-bis(bromoacetate) implies a specific substitution pattern, future research will aim to develop catalytic systems that can selectively functionalize other positions or introduce different groups with high fidelity, expanding the library of accessible derivatives.
Organocatalysis, particularly using chiral phosphoric acids (CPAs), has shown remarkable success in the regioselective protection of diols in various monosaccharides. nih.govchemrxiv.orgchemrxiv.org These catalysts can direct the functionalization to specific hydroxyl groups with high selectivity (up to >25:1 rr), a principle that could be applied to the synthesis of D-glucitol derivatives. nih.govchemrxiv.org The ability to use immobilized and recyclable catalysts further enhances the sustainability and cost-effectiveness of these methods. nih.govchemrxiv.org
In addition to organocatalysts, organotin and diarylborinic acid derivatives have been investigated for the regioselective alkylation and acylation of carbohydrates. dntb.gov.uasemanticscholar.org These systems offer alternative selectivities and can be used to access building blocks that are difficult to obtain through other means. semanticscholar.org Enzymatic catalysis also offers a powerful method for controlling regioselectivity. Studies on the acylation of sucrose (B13894) have shown that the choice of enzyme, solvent, and acyl donor can strongly influence which hydroxyl group reacts. nih.gov Future work will likely involve a combination of computational modeling and experimental studies to design and optimize catalyst systems for the predictable and highly regioselective functionalization of the D-glucitol backbone.
| Catalyst Type | Principle of Selectivity | Potential Application for D-Glucitol |
| Chiral Phosphoric Acids (CPAs) | Formation of chiral, non-covalent interactions with the substrate to direct reagents. nih.govchemrxiv.org | Regiodivergent synthesis of various protected glucitol derivatives. chemrxiv.org |
| Diarylborinic Acid Derivatives | Reversible covalent activation of cis-vicinal diols. semanticscholar.org | Catalyst-controlled monoalkylation of specific diol units. semanticscholar.org |
| Enzymes (e.g., Lipases, Subtilisins) | Substrate positioning within the enzyme's active site. nih.gov | Highly specific acylation at primary or secondary hydroxyl groups. nih.gov |
| Organotin Reagents | Coordination to adjacent hydroxyl groups to activate a specific position. lookchem.com | Regioselective benzylation and acylation of trans-diols. |
Exploration in Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The bromoacetyl groups of D-Glucitol 1,2-bis(bromoacetate) are electrophilic moieties that can react with nucleophiles, making them potential handles for bioconjugation. This opens up exciting opportunities for using this compound in the field of chemical biology.
The bromoacetyl functionality can react with thiol groups, such as those found on cysteine residues in proteins. This provides a route for site-specific protein modification. Future research could explore the use of D-Glucitol 1,2-bis(bromoacetate) as a cross-linker to study protein-protein interactions or to attach probes and therapeutic agents to target proteins.
While not a classic "click chemistry" reaction, the reactivity of the bromoacetyl group can be harnessed in bioorthogonal strategies. The broader field of bioorthogonal chemistry is rapidly expanding beyond the well-known copper-catalyzed azide-alkyne cycloaddition and Staudinger ligation. nih.govmdpi.com Emerging reactions include strain-promoted cycloadditions, tetrazine ligations, and reactions involving vinyl boronic acids. wikipedia.orgbongerlab.comresearchgate.net Researchers could investigate modifying D-Glucitol 1,2-bis(bromoacetate) to incorporate functionalities, such as azides or strained alkynes, that participate in these highly efficient and bioorthogonal reactions. This would enable its use in non-invasive imaging of glycans, targeted drug delivery, and the study of glycan-related diseases. mdpi.comnih.gov
| Bioorthogonal Strategy | Potential Reaction Partner | Application |
| Thiol-alkylation | Cysteine residues in proteins | Protein cross-linking, attachment of imaging agents or drugs. |
| Azide-Alkyne Cycloaddition | Azide- or alkyne-modified biomolecules | Glycan imaging, metabolic labeling, drug discovery. wikipedia.orgmdpi.com |
| Tetrazine Ligation | Strained alkenes/alkynes (e.g., trans-cyclooctene) | Rapid and specific labeling in living cells. nih.govresearchgate.net |
Advanced Materials Science Applications Beyond Traditional Polymers
The use of sugars as building blocks for polymers is attractive due to their renewability, biocompatibility, and stereochemical diversity. google.comnih.gov D-Glucitol 1,2-bis(bromoacetate) serves as a valuable monomer for creating novel sugar-based polymers and advanced materials with properties that go beyond those of traditional plastics.
Future research will focus on designing smart materials that respond to specific stimuli. For instance, the ester linkages in polymers derived from D-Glucitol 1,2-bis(bromoacetate) could be designed to be cleavable by specific enzymes or pH changes, leading to controlled-release systems for drugs or other bioactive molecules. nih.gov The inherent biodegradability of sugar-based polymers is another key area of investigation, aiming to create materials that degrade into harmless byproducts, addressing environmental concerns associated with plastic waste. ijseas.com
The synthesis of copolyesters using sugar-derived diols, such as 2,4:3,5-di-O-methylene-D-glucitol, has shown that incorporating rigid bicyclic sugar units can significantly alter the thermal and mechanical properties of materials like poly(butylene succinate) (PBS), increasing their glass transition temperature and susceptibility to hydrolysis. rsc.org Applying similar strategies to D-Glucitol 1,2-bis(bromoacetate) could lead to the development of high-performance biomaterials. Furthermore, this monomer could be used to create hydrogels for tissue engineering, absorbent materials, or advanced nanocomposites with unique mechanical and self-healing properties. google.commdpi.com The development of innovative polymerization techniques, such as living cascade polymerization of monomers derived from sugars, will enable the synthesis of polymers with precisely controlled architectures and degradable linkages in every repeat unit. csct.ac.ukscilit.com
| Material Type | Potential Property/Application | Rationale |
| Stimuli-Responsive Polymers | Controlled drug release, smart coatings. nih.gov | Incorporation of cleavable ester linkages responsive to enzymes or pH. nih.gov |
| Biodegradable Copolyesters | Sustainable packaging, biomedical implants. ijseas.comrsc.org | Sugar-based backbone enhances degradability. rsc.org |
| Hydrogels | Tissue engineering scaffolds, absorbent materials. google.com | The hydrophilic and multifunctional nature of the glucitol core. |
| Self-Healing Nanocomposites | Durable coatings, reusable materials. mdpi.com | The polyol structure can participate in dynamic bonding networks like hydrogen bonds. |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The synthesis and evaluation of complex carbohydrate derivatives have traditionally been slow and labor-intensive processes. The integration of automated synthesis and high-throughput screening (HTS) platforms is set to revolutionize the discovery and optimization of molecules like D-Glucitol 1,2-bis(bromoacetate) and their applications.
Automated oligosaccharide synthesizers, which utilize solid-phase synthesis techniques, have dramatically accelerated the creation of complex glycans. rsc.orgnih.govresearchgate.net Similar platforms, perhaps based on HPLC technology, could be adapted for the synthesis of libraries of D-glucitol derivatives with various substitution patterns and functional groups. glycoforum.gr.jpnih.gov This would allow researchers to rapidly generate a diverse set of compounds for testing without the need for tedious manual purification of intermediates. nih.gov
Once these libraries are synthesized, HTS methods can be employed to quickly evaluate their properties. For example, HTS assays using microtiter plates can screen for enzymatic activity, binding affinity to target proteins, or the performance of polymer formulations. nih.govnih.goveurofins.com Fluorimetric assays, for instance, can be used to screen for the activity of polyester (B1180765) hydrolases on new sugar-based polymers. nih.gov This combination of automated synthesis and HTS will create a powerful workflow for discovering new materials and probes based on the D-Glucitol 1,2-bis(bromoacetate) scaffold, accelerating the pace of research in this area. nih.gov
| Technology | Application in D-Glucitol Chemistry | Advantage |
| Automated Solid-Phase/Solution Synthesis | Generation of libraries of D-glucitol derivatives. rsc.orgglycoforum.gr.jp | Rapid access to diverse chemical structures, reduced manual labor. nih.gov |
| High-Throughput Screening (HTS) | Evaluation of biological activity or material properties. nih.goveurofins.com | Parallel testing of hundreds of compounds, rapid identification of lead candidates. eurofins.com |
| HPLC-Based Automation | Integrated synthesis and purification. nih.gov | Streamlined workflow from synthesis to pure compound. nih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing D-Glucitol 1,2-bis(bromoacetate) with high regioselectivity?
- Methodological Answer : The synthesis typically involves bromoacetylation of D-glucitol at the 1,2-hydroxyl positions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., over-bromination or esterification at unintended hydroxyl groups) .
- Solvent : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of bromoacetyl groups.
- Stoichiometry : A 2.2:1 molar ratio of bromoacetyl bromide to D-glucitol ensures complete substitution while limiting excess reagent hazards .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product (CAS 94199-90-3) .
Q. How can researchers verify the structural integrity of D-Glucitol 1,2-bis(bromoacetate) post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm esterification at the 1,2-positions. Key signals include downfield shifts for the bromoacetate carbonyl (~167–170 ppm in C NMR) and splitting patterns for the glucitol backbone protons .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 424.037 (CHBrO) .
- Elemental Analysis : Bromine content should align with theoretical values (37.7% Br by weight) .
Advanced Research Questions
Q. How does the steric and electronic environment of D-Glucitol 1,2-bis(bromoacetate) influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1,2-ester configuration creates a sterically hindered environment, slowing reactions at the bromoacetyl groups. To assess reactivity:
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethylene glycol bis(bromoacetate)) under identical conditions (e.g., SN2 with sodium azide) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient regions prone to nucleophilic attack .
- Substituent Effects : Introduce electron-withdrawing groups on the glucitol backbone to enhance bromoacetyl electrophilicity .
Q. What analytical challenges arise when quantifying D-Glucitol 1,2-bis(bromoacetate) in biological matrices, and how can they be mitigated?
- Methodological Answer : Challenges include hydrolysis in aqueous media and interference from biomolecules. Solutions involve:
- Stabilization : Add 1% (v/v) acetic acid to samples to inhibit esterase activity .
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) paired with UV detection at 210 nm for bromine absorption .
- Validation : Spike-and-recovery experiments in serum or cell lysates to confirm accuracy (target recovery: 85–115%) .
Q. How can researchers resolve contradictory toxicity data for D-Glucitol 1,2-bis(bromoacetate) across in vitro and in vivo models?
- Methodological Answer : Discrepancies may stem from metabolic differences or assay sensitivity. Strategies include:
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–10 mM) in primary hepatocytes vs. immortalized cell lines to identify cell-type-specific toxicity .
- Metabolite Profiling : LC-MS/MS to detect bromoacetate release, a known toxin (LD in mice: 39 mg/kg, intraperitoneal) .
- In Vivo Studies : Use isotopic labeling (C-bromoacetyl groups) to track biodistribution and accumulation in organs .
Q. What strategies improve the thermal stability of D-Glucitol 1,2-bis(bromoacetate) for applications in polymer crosslinking?
- Methodological Answer : The compound decomposes above 140°C, releasing HBr. Stabilization approaches:
- Additives : Incorporate 0.5–1% (w/w) epoxidized soybean oil to scavenge free bromine radicals .
- Encapsulation : Embed in silica nanoparticles (sol-gel method) to shield from thermal degradation .
- Copolymerization : React with styrene or acrylates to form thermally stable networks (DSC/TGA for stability assessment) .
Methodological Notes
- Data Reliability : Prioritize peer-reviewed journals over commercial databases (e.g., avoid ) .
- Experimental Design : Include controls for bromoacetate hydrolysis and esterase activity in biological studies .
- Safety Protocols : Use fume hoods and nitrile gloves due to bromine toxicity (safety profile aligns with ethylene glycol bis(bromoacetate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
